molecular formula C16H17N3O2 B7463313 1-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]pyrrole-2-carboxamide

1-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]pyrrole-2-carboxamide

Cat. No. B7463313
M. Wt: 283.32 g/mol
InChI Key: FSIPHXOJTZCHQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]pyrrole-2-carboxamide, commonly known as MMPP, is a synthetic compound that has been widely studied for its potential applications in scientific research. MMPP belongs to the class of pyrrole-2-carboxamide compounds, which have been shown to exhibit a variety of biological activities. In

Mechanism of Action

The mechanism of action of MMPP is thought to be related to its interaction with the dopamine transporter. MMPP binds to the dopamine transporter and inhibits its function, leading to an increase in dopamine levels in the brain. This increase in dopamine levels may have therapeutic implications for disorders such as Parkinson's disease and ADHD.
Biochemical and Physiological Effects:
MMPP has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of the dopamine transporter, MMPP has been shown to alter the activity of other neurotransmitter systems, including the serotonin and norepinephrine systems. MMPP has also been shown to exhibit cytotoxic effects against cancer cells, as mentioned previously.

Advantages and Limitations for Lab Experiments

One advantage of using MMPP in lab experiments is its high affinity for the dopamine transporter, making it a useful tool for studying the function of this transporter. However, one limitation of using MMPP is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research involving MMPP. One area of research could be the development of new drugs targeting the dopamine transporter based on the structure of MMPP. Another area of research could be the investigation of the cytotoxic effects of MMPP against cancer cells, with the goal of developing new cancer treatments. Additionally, further research could be conducted to better understand the mechanism of action of MMPP and its effects on neurotransmitter systems.

Synthesis Methods

MMPP can be synthesized using a multi-step process involving the reaction of various chemical reagents. The synthesis begins with the reaction of 2-bromo-1-methylpyrrole with 2-oxo-1-pyrrolidineacetamide in the presence of a palladium catalyst to form the intermediate compound 1-methyl-N-(2-pyrrolidin-1-ylphenyl)pyrrole-2-carboxamide. This intermediate is then subjected to a second reaction with sodium hydride and methyl iodide to produce the final product, 1-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]pyrrole-2-carboxamide.

Scientific Research Applications

MMPP has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and cancer research. In neuroscience, MMPP has been shown to act as a potent inhibitor of the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. This inhibition can lead to an increase in dopamine levels, which may have therapeutic implications for disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
In pharmacology, MMPP has been studied for its potential as a lead compound for the development of new drugs targeting the dopamine transporter. MMPP has been shown to have a high affinity for the dopamine transporter, making it a promising candidate for drug development.
In cancer research, MMPP has been shown to exhibit cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and leukemia. This cytotoxicity is thought to be due to the ability of MMPP to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

1-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-18-10-4-8-14(18)16(21)17-12-6-2-3-7-13(12)19-11-5-9-15(19)20/h2-4,6-8,10H,5,9,11H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSIPHXOJTZCHQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)NC2=CC=CC=C2N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]pyrrole-2-carboxamide

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